N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-methoxybenzamide
Description
N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-methoxybenzamide is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core. Key structural attributes include:
- Triazolo-pyridazine backbone: A bicyclic system combining a triazole ring (positions 1,2,4) fused with a pyridazine ring (positions 4,3-b).
- 3,4-Dimethoxyphenyl substituent: Attached to the triazole moiety, this group enhances electronic and steric properties.
The compound’s design leverages methoxy groups for improved solubility and receptor affinity, common in kinase inhibitors or neurotransmitter analogs.
Properties
IUPAC Name |
N-[2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O5/c1-30-17-7-4-15(5-8-17)23(29)24-12-13-33-21-11-10-20-25-26-22(28(20)27-21)16-6-9-18(31-2)19(14-16)32-3/h4-11,14H,12-13H2,1-3H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUDUQMERAYXRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCOC2=NN3C(=NN=C3C4=CC(=C(C=C4)OC)OC)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-methoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. The compound features a triazolo-pyridazine core, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : CHNO
- Molecular Weight : 409.4 g/mol
- CAS Number : 1021099-21-7
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The triazolo-pyridazine moiety is known to modulate enzyme activity and receptor interactions. Specifically:
- Enzyme Inhibition : The compound may inhibit certain kinases involved in cell signaling pathways.
- Receptor Modulation : It potentially interacts with receptors that regulate inflammatory responses and cell proliferation.
Antitumor Activity
Recent studies have indicated that compounds containing the triazolo-pyridazine structure exhibit significant antitumor properties. For example:
- Case Study : A derivative of the compound was tested in vitro against various cancer cell lines and demonstrated IC50 values indicating potent cytotoxicity (e.g., IC50 = 15 μM against A549 lung cancer cells) .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways has been documented:
- Case Study : In a murine model of inflammation, administration of the compound resulted in a notable reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent .
Research Findings
A summary of key findings related to the biological activity of this compound is presented in the following table:
Comparison with Similar Compounds
Core Heterocycle Variations
Implications :
- Benzo[b][1,4]oxazin derivatives () prioritize hydrogen-bonding via oxazinone carbonyls, contrasting with the triazole’s aromaticity .
Substituent and Side Chain Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
